molecular formula C17H24O B117643 Phantolide CAS No. 15323-35-0

Phantolide

Cat. No.: B117643
CAS No.: 15323-35-0
M. Wt: 244.37 g/mol
InChI Key: VDBHOHJWUDKDRW-UHFFFAOYSA-N
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Description

Phantolide is a synthetic musk fragrance known for its sweet-musky, somewhat animalic, and slightly sour-sweaty odor. It is widely used in the perfume and cosmetic industries due to its fixative properties and long-lasting scent. The compound is a white to off-white crystalline mass that melts at approximately 35°C to form a viscous, almost colorless liquid .

Chemical Reactions Analysis

Phantolide undergoes various chemical reactions, including:

Scientific Research Applications

Fragrance Industry

Phantolide is predominantly utilized as a fragrance ingredient in numerous consumer products such as perfumes, cosmetics, and personal care items. It is favored for its musky scent and stability, which allows it to persist in formulations without significant degradation.

Table 1: Common Applications of this compound

Application AreaSpecific Products
Personal Care Lotions, creams, deodorants
Household Products Air fresheners, detergents
Cosmetics Makeup products
Perfumes Various fragrance formulations

Environmental Impact

This compound's environmental presence raises concerns regarding its biodegradability and potential bioaccumulation. Studies indicate that while this compound undergoes some primary biodegradation, it is not readily biodegradable and can accumulate in aquatic environments.

Table 2: Environmental Behavior of this compound

ParameterFindings
Biodegradability Not readily biodegradable
Bioaccumulation Potential Detected in human adipose tissue and breast milk
Environmental Risk Low risk to aquatic organisms

Health Implications

Research has suggested that synthetic musks like this compound may pose risks to human health due to their ability to bioaccumulate. Studies have shown that these compounds can concentrate in fatty tissues and may disrupt endocrine functions.

Case Study: Toxicity and Bioaccumulation

In a study examining the effects of synthetic musks on mussel gill tissue, researchers found that exposure to this compound resulted in significant alterations in efflux transporter activity, indicating potential long-term toxicity implications for aquatic organisms and possibly humans .

Regulatory Standards

The International Fragrance Association (IFRA) has established standards for the safe use of this compound in consumer products. These guidelines are essential for mitigating risks associated with its use while ensuring consumer safety.

Comparison with Similar Compounds

Phantolide is part of the synthetic musk family, which includes several other compounds with similar properties:

Biological Activity

Phantolide, a synthetic musk compound, is primarily utilized in the fragrance industry due to its olfactory properties. However, its biological activity has raised concerns regarding potential endocrine disruption and neurotoxicity. This article explores the biological activity of this compound, highlighting its effects on various biological systems, environmental impact, and relevant case studies.

Chemical Structure and Properties

This compound is classified as a polycyclic musk, sharing structural similarities with other synthetic musks like tonalide and galaxolide. It is lipophilic, which allows it to accumulate in biological tissues and the environment over time. Its chemical structure contributes to its potential biological effects, particularly in terms of endocrine disruption.

Endocrine Disruption

Research indicates that this compound may exhibit both estrogenic and androgenic effects. A laboratory study found that exposure to this compound can influence human breast cancer cells by mimicking hormone activity, potentially leading to adverse health outcomes such as reproductive issues and cancer development .

Neurotoxicity

This compound has been implicated in neurotoxic effects when exposed to biological systems. Studies suggest that synthetic musks can interfere with metabolic processes in organisms, raising concerns about their safety in consumer products. The neurotoxic potential of this compound necessitates further investigation into its long-term effects on human health and the environment.

Skin Sensitization and Photosensitivity

This compound has shown potential as a skin sensitizer and photosensitizer under specific conditions. Exposure to UV light can lead to photochemical transformations of this compound, resulting in byproducts that may pose health risks. This highlights the importance of evaluating the safety profiles of synthetic musks in personal care products.

Environmental Impact

This compound is commonly detected in wastewater and activated sludge due to its widespread use in personal care products. Analytical methods have been developed to measure concentrations of this compound in environmental samples, revealing significant levels in treated effluents from wastewater treatment plants (WWTPs) . The persistence of this compound in aquatic environments raises concerns about its accumulation in wildlife and potential ecological consequences.

Case Study 1: Hormonal Effects on Human Cells

A study investigated the effects of this compound on human breast cancer cell lines, revealing that it exerts both estrogenic and androgenic activities. This research underscores the need for comprehensive evaluations of synthetic musk compounds regarding their hormonal effects on human health .

Case Study 2: Environmental Monitoring

Environmental monitoring studies have detected this compound in coastal plant species, indicating its accumulation in marine ecosystems. The ability of certain plants to act as biosamplers for emerging contaminants like this compound highlights the compound's environmental persistence and potential ecological risks .

Research Findings Summary Table

Aspect Findings
Endocrine Activity Exhibits estrogenic and androgenic effects on human cells .
Neurotoxicity Potential interference with metabolic processes; further studies required.
Skin Sensitization Can act as a sensitizer under certain conditions; UV exposure alters properties.
Environmental Presence Detected in wastewater; significant accumulation in marine environments .

Properties

IUPAC Name

1-(1,1,2,3,3,6-hexamethyl-2H-inden-5-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24O/c1-10-8-14-15(9-13(10)11(2)18)17(6,7)12(3)16(14,4)5/h8-9,12H,1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDBHOHJWUDKDRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C2=C(C1(C)C)C=C(C(=C2)C)C(=O)C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9051743
Record name Phantolide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15323-35-0, 64058-43-1
Record name Phantolide
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Record name Acetyl hexamethyl indan
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Record name Ketone, 1,1,2,3,3,6-hexamethylindan-5-yl methyl
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Record name Phantolide
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Record name Ethanone, 1-(2,3-dihydro-1,1,2,3,3,6-hexamethyl-1H-inden-5-yl)-
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Record name Phantolide
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Record name 1,1,2,3,3,6-hexamethylindan-5-yl methyl ketone
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Record name ACETYL HEXAMETHYL INDAN
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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